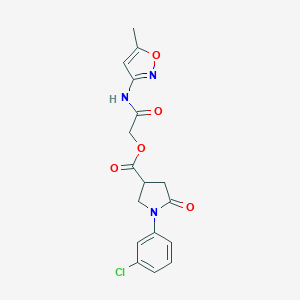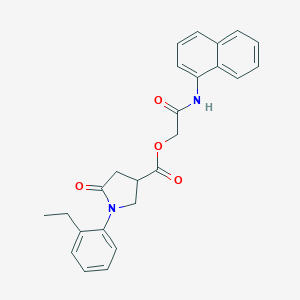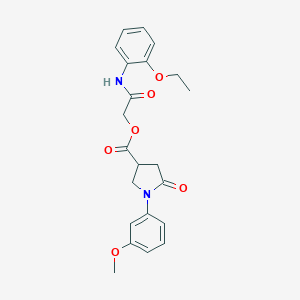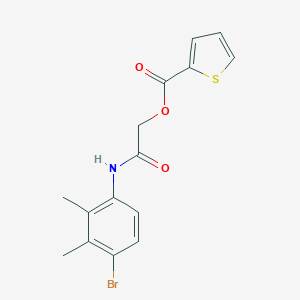![molecular formula C17H19NO5 B270978 N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270978.png)
N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide, also known as DOTOC, is a chemical compound that belongs to the family of peptides. It is a synthetic analog of somatostatin, a hormone that regulates the endocrine system. DOTOC has been extensively studied for its potential applications in scientific research, particularly in the field of medical imaging.
Wirkmechanismus
N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide binds to somatostatin receptors, which are expressed in a variety of tissues, including the pancreas, pituitary gland, and gastrointestinal tract. The binding of this compound to somatostatin receptors inhibits the release of hormones and other signaling molecules, which can have a variety of physiological effects.
Biochemical and Physiological Effects
The physiological effects of this compound depend on the specific somatostatin receptors that it binds to. In general, this compound can inhibit the release of growth hormone, insulin, glucagon, and other hormones. This compound can also reduce the secretion of digestive enzymes and decrease the motility of the gastrointestinal tract.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide is its high affinity for somatostatin receptors, which makes it a useful tool for studying the distribution and function of these receptors in the body. However, this compound has some limitations as well. It can be difficult to synthesize and label with a radioactive isotope, which can limit its use in some research applications. Additionally, this compound has a relatively short half-life, which means that it must be used quickly after synthesis.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide. One area of interest is the development of new labeling techniques that can improve the sensitivity and specificity of PET imaging using this compound. Another area of interest is the use of this compound as a therapeutic agent for the treatment of cancers that express somatostatin receptors. Finally, researchers are exploring the use of this compound in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide involves several steps, including the protection of the amine group, the coupling of the protected amine with a carboxylic acid, and the deprotection of the amine group. The final product is obtained through a cyclization reaction. The synthesis of this compound is a complex process that requires a high level of expertise and specialized equipment.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide has been used in a variety of scientific research applications, including medical imaging, cancer treatment, and drug development. One of the most promising applications of this compound is in the field of positron emission tomography (PET) imaging. PET imaging is a non-invasive technique that allows researchers to visualize the distribution of a specific molecule in the body. This compound can be labeled with a radioactive isotope and used as a tracer in PET imaging to detect the presence of somatostatin receptors in the body.
Eigenschaften
Molekularformel |
C17H19NO5 |
|---|---|
Molekulargewicht |
317.34 g/mol |
IUPAC-Name |
N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C17H19NO5/c1-21-9-3-4-12(22-2)11(7-9)18-16(19)14-8-5-10-13(6-8)23-17(20)15(10)14/h3-4,7-8,10,13-15H,5-6H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
YCXQFNKUNUIKKV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2C3CC4C2C(=O)OC4C3 |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2C3CC4C2C(=O)OC4C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270896.png)
![2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270897.png)



![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270903.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270908.png)

![2-Oxo-2-[(1-phenylethyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B270911.png)
![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270914.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270916.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270917.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270918.png)